molecular formula C12H16N2O B2415747 n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide CAS No. 1482450-12-3

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide

Cat. No.: B2415747
CAS No.: 1482450-12-3
M. Wt: 204.273
InChI Key: FXJMWYRDKXPFAZ-UHFFFAOYSA-N
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Description

N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a formamide group attached to a phenyl ring that is substituted at the para-position with a pyrrolidine moiety. This structure makes it a valuable intermediate, or "building block," for the construction of more complex molecules, particularly in the development of new pharmaceuticals and biologically active compounds. Researchers utilize this and similar formamide derivatives in the synthesis of molecules for screening against various biological targets. As a reagent, its applications may span from being a precursor in heterocyclic chemistry to playing a role in the development of potential therapeutic agents. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[4-(pyrrolidin-1-ylmethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-10-13-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6,10H,1-2,7-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJMWYRDKXPFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482450-12-3
Record name N-{4-[(pyrrolidin-1-yl)methyl]phenyl}formamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Activity

Research indicates that n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide exhibits potential as a pharmacological agent due to its ability to interact with various biological targets.

Case Study: Dipeptidyl Peptidase IV Inhibition
A study focused on the inhibition of Dipeptidyl Peptidase IV (DPP IV), an enzyme implicated in glucose metabolism and diabetes management. The compound was evaluated alongside known inhibitors using pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis. Results indicated that modifications to the pyrrolidine moiety could enhance inhibitory potency against DPP IV, suggesting its utility in developing antidiabetic drugs .

CompoundInhibition IC50_{50} (μM)Reference
This compound1.12
Gemifloxacin1.12

Lead Compound Development

The compound serves as a lead structure for synthesizing analogs with improved efficacy and selectivity. Structure-activity relationship (SAR) studies have been conducted to identify modifications that enhance biological activity while minimizing side effects.

Material Science Applications

This compound has been explored for its potential applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can be incorporated into polymer matrices to modify physical properties such as flexibility, thermal stability, and chemical resistance. Research has shown that incorporating formamide derivatives can enhance the mechanical properties of polymers used in biomedical applications.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile:

  • Acute Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation .

Mechanism of Action

The mechanism of action of n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and formamide group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrrolidine: Similar structure but lacks the formamide group.

    N-(pyrrolidin-1-ylmethyl)benzamide: Similar structure with a benzamide group instead of a formamide group.

    N-(pyrrolidin-1-ylmethyl)aniline: Similar structure but lacks the formamide group.

Uniqueness

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide is unique due to the presence of both the pyrrolidine ring and the formamide group, which can provide distinct chemical and biological properties compared to similar compounds. The combination of these functional groups allows for a broader range of interactions with molecular targets, potentially leading to unique applications in various fields.

Biological Activity

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a pyrrolidine ring, which is known for enhancing the biological activity of various pharmaceuticals.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests demonstrated that this compound inhibits the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HCT-116 (Colon)12.8
A549 (Lung)14.5

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It showed potent activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This antimicrobial efficacy suggests that the compound could be a candidate for developing new antibiotics.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary research indicates that it may function as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.

Enzyme Inhibition

In vitro studies have shown that this compound inhibits certain proteases linked to tumor progression. For example, it was found to inhibit endothiapepsin with an IC50 value of 13 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have been conducted to further explore the biological effects of this compound:

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound revealed dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were tested against the compound, showing a reduction in bacterial load in treated samples compared to controls.
  • Synergistic Effects : When combined with existing antibiotics, this compound exhibited synergistic effects, enhancing the overall antimicrobial activity.

Q & A

Q. 1.1. What are the optimal synthetic routes for N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide, and how can yield be improved?

Methodological Answer: Synthesis typically involves coupling pyrrolidine derivatives with formamide-bearing aromatic precursors. Key steps include:

  • Reaction Optimization : Use reflux conditions with polar aprotic solvents (e.g., DMF) and catalysts like potassium hydride to enhance amine coupling efficiency .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by crystallization improves purity. Yields >80% are achievable with inert-atmosphere protocols .
  • Analytical Validation : Monitor intermediates via LC-MS or NMR to identify bottlenecks (e.g., incomplete deprotection).

Q. 1.2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H/13^{13}C NMR confirms pyrrolidine ring substitution patterns and formamide proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and detects impurities.
  • HPLC : Reverse-phase chromatography (e.g., Chromolith® columns) assesses purity under gradient elution .

Q. 1.3. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation barriers for amine-formamide interactions .
  • Reaction Path Search : Tools like ICReDD’s workflow integrate experimental data with computational predictions to prioritize viable reaction conditions .

Advanced Research Questions

Q. 2.1. How do steric and electronic effects of the pyrrolidine moiety influence the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituted pyrrolidine rings (e.g., fluorinated or methylated derivatives) and test inhibition profiles against target enzymes (e.g., kinases).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding to quantify steric clashes or hydrogen-bonding interactions .

Q. 2.2. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Factorial Design : Systematically vary solvents (e.g., DMSO, ethanol), pH, and temperature to identify outliers .
  • Cross-Validation : Compare results from dynamic light scattering (DLS), nephelometry, and HPLC-UV to distinguish true solubility from colloidal dispersion artifacts .

Q. 2.3. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

Methodological Answer:

  • Isotopic Labeling : Use 15^{15}N-labeled pyrrolidine to track nitrogen migration in cross-coupling reactions via 15^{15}N NMR .
  • In Situ Spectroscopy : Operando IR or Raman monitors transient intermediates during catalysis .

Q. 2.4. What advanced reactor designs improve scalability of this compound synthesis?

Methodological Answer:

  • Membrane Reactors : Integrate separation technologies (e.g., nanofiltration) to remove byproducts and recycle catalysts .
  • Flow Chemistry : Use microreactors with precise temperature control to minimize decomposition during exothermic steps .

Q. 2.5. How do thermodynamic properties (e.g., enthalpy of formation) inform stability studies of this compound?

Methodological Answer:

  • Calorimetry : Differential scanning calorimetry (DSC) measures decomposition onset temperatures.
  • DFT-Based Predictions : Calculate Gibbs free energy changes to predict degradation pathways under oxidative or hydrolytic stress .

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